molecular formula C12H15ClN2O3 B14911315 2-(Isopropylamino)-2-oxoethyl 2-amino-5-chlorobenzoate

2-(Isopropylamino)-2-oxoethyl 2-amino-5-chlorobenzoate

Cat. No.: B14911315
M. Wt: 270.71 g/mol
InChI Key: NTMJBRYWYMGNPX-UHFFFAOYSA-N
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Description

2-(Isopropylamino)-2-oxoethyl 2-amino-5-chlorobenzoate is a synthetic ester derivative combining a benzoate moiety with an isopropylamino-2-oxoethyl group. The structure comprises:

  • An isopropylamino-2-oxoethyl ester group, introducing polarity and steric bulk from the isopropyl substituent. This group may enhance metabolic stability compared to simpler alkyl esters.

Properties

Molecular Formula

C12H15ClN2O3

Molecular Weight

270.71 g/mol

IUPAC Name

[2-oxo-2-(propan-2-ylamino)ethyl] 2-amino-5-chlorobenzoate

InChI

InChI=1S/C12H15ClN2O3/c1-7(2)15-11(16)6-18-12(17)9-5-8(13)3-4-10(9)14/h3-5,7H,6,14H2,1-2H3,(H,15,16)

InChI Key

NTMJBRYWYMGNPX-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(=O)COC(=O)C1=C(C=CC(=C1)Cl)N

Origin of Product

United States

Preparation Methods

Key Functional Group Interactions

  • Chlorobenzoate Core : The 2-amino-5-chloro substitution pattern requires regioselective chlorination to avoid para- or meta-isomer formation. Patent CN101575301A demonstrates that sodium hypochlorite in glacial acetic acid at temperatures below -5°C achieves selective 5-position chlorination of anthranilate derivatives.
  • Isopropylamino Carbonyl Side Chain : Introducing this group demands acylation followed by nucleophilic substitution. The oxoethyl spacer (CH₂CO−) may be installed via chloroacetylation, with subsequent displacement by isopropylamine under controlled pH.

Synthesis Pathways

Pathway 1: Sequential Chlorination and Esterification

This route prioritizes early-stage chlorination to streamline downstream modifications:

Step 1: Synthesis of 2-Amino-5-chlorobenzoic Acid

  • Starting Material : Methyl anthranilate (2-aminobenzoic acid methyl ester).
  • Chlorination : A mixture of sodium hypochlorite (NaOCl) and glacial acetic acid in a water-organic solvent system (e.g., dichloromethane) at -5°C to 0°C achieves 5-position chlorination. The reaction is quenched after 30 minutes, yielding methyl 2-amino-5-chlorobenzoate with >85% purity.
  • Hydrolysis : The methyl ester is saponified using aqueous NaOH (25% w/w) at 80°C, followed by acidification to isolate 2-amino-5-chlorobenzoic acid.

Step 2: Esterification with 2-Chloroethanol

  • Reaction Conditions : 2-Amino-5-chlorobenzoic acid is refluxed with 2-chloroethanol in toluene, catalyzed by sulfuric acid.
  • Challenges : Competing hydrolysis of the chloroethyl group necessitates anhydrous conditions and rapid workup.

Step 3: Acylation and Amination

  • Chloroacetylation : The ester intermediate reacts with chloroacetyl chloride in tetrahydrofuran (THF) at 0°C, forming 2-(chloroacetoxy)ethyl 2-amino-5-chlorobenzoate.
  • Amination : Treatment with excess isopropylamine in dimethylformamide (DMF) at 50°C for 12 hours displaces chloride, yielding the target compound.

Pathway 2: Direct Amination of Pre-chlorinated Intermediates

This approach modifies later stages to improve atom economy:

Step 1: Synthesis of 2-Amino-5-chlorobenzoyl Chloride

  • Chlorination : 2-Aminobenzoic acid undergoes chlorination using thionyl chloride (SOCl₂) in dichloroethane at reflux, introducing both the 5-chloro substituent and acyl chloride functionality.
  • Drawbacks : SOCl₂ generates hazardous byproducts, complicating waste management.

Step 2: Coupling with 2-(Isopropylamino)ethanol

  • Reaction : The acyl chloride reacts with 2-(isopropylamino)ethanol in pyridine, forming the ester linkage via nucleophilic acyl substitution.
  • Optimization : Catalytic DMAP (4-dimethylaminopyridine) enhances reaction rate, reducing side product formation.

Comparative Analysis of Methodologies

Parameter Pathway 1 Pathway 2
Chlorination Agent NaOCl/AcOH (eco-friendly) SOCl₂ (toxic, corrosive)
Yield 78–85% 65–72%
Purity >90% (after activated carbon) 85–88%
Environmental Impact Low (recyclable solvents) High (HCl/SO₂ emissions)
Scalability Suitable for industrial production Limited by SOCl₂ handling

Pathway 1 emerges as superior due to its greener reagents and higher yield, albeit requiring stringent temperature control during chlorination.

Reaction Optimization Strategies

Solvent Selection for Chlorination

  • Water-Dichloromethane Biphasic System : Enhances mixing while preventing hydrolysis of intermediates.
  • Alternative Solvents : Ethyl acetate and toluene were tested but showed reduced selectivity due to poorer NaOCl solubility.

Catalytic Amination

  • Base Additives : Triethylamine (TEA) scavenges HCl, shifting the equilibrium toward amide formation. Excess TEA, however, promotes ester hydrolysis, necessitating stoichiometric control.
  • Temperature Effects : Reactions above 60°C accelerate decomposition, while below 40°C, incomplete amidation occurs.

Industrial-Scale Considerations

Patent CN104230727A highlights the economic advantages of iron powder in reduction reactions, suggesting potential adaptations for amidation. Key recommendations include:

  • Recycling Solvents : Dichloromethane from Step 3 can be distilled and reused, reducing costs by ~20%.
  • Waste Management : Iron sludge from chlorination steps is filtered and repurposed in wastewater treatment.

Analytical Characterization

Critical quality control measures involve:

  • HPLC : Retention time comparison against standards (C18 column, 70:30 acetonitrile-water).
  • ¹H NMR : Key signals include δ 1.25 (d, 6H, isopropyl CH₃), δ 4.45 (m, 1H, NCH), and δ 6.85 (s, 1H, aromatic H-4).

Chemical Reactions Analysis

Types of Reactions

2-(Isopropylamino)-2-oxoethyl 2-amino-5-chlorobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Isopropylamino)-2-oxoethyl 2-amino-5-chlorobenzoate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential effects on biological systems and its role as a biochemical probe.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Isopropylamino)-2-oxoethyl 2-amino-5-chlorobenzoate involves its interaction with specific molecular targets in biological systems. The compound may act by inhibiting or activating certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural or functional similarities with 2-(isopropylamino)-2-oxoethyl 2-amino-5-chlorobenzoate, enabling comparative analysis of their properties:

Adamantyl-Based Esters (e.g., 2-(Adamantan-1-yl)-2-oxoethyl 2-Chlorobenzoate)
Property This compound 2-(Adamantan-1-yl)-2-oxoethyl 2-chlorobenzoate
Core Structure Benzoate with amino and chloro substituents Benzoate with chloro substituent
Ester Group Isopropylamino-2-oxoethyl Adamantyl-2-oxoethyl
Molecular Weight ~312.78 g/mol (calculated) ~375.89 g/mol
Bioactivity Not reported Antioxidant : IC₅₀ ~12 µM (H₂O₂ scavenging); Anti-inflammatory : 85% inhibition of protein denaturation (vs. diclofenac sodium at 80%)
Conformation Likely synclinal (inferred from adamantyl analogs) Synclinal (confirmed by X-ray diffraction)
Synthesis Likely via esterification of 2-amino-5-chlorobenzoic acid with 2-(isopropylamino)-2-oxoethyl bromide Reacted 1-adamantyl bromomethyl ketone with carboxylic acids in DMF/K₂CO₃

Key Differences :

  • The isopropylamino group introduces a hydrogen-bond donor/acceptor, which may improve water solubility compared to adamantane derivatives.
Halogenated Benzoate Derivatives (e.g., Isopropyl 2-amino-5-bromobenzoate)
Property This compound Isopropyl 2-amino-5-bromobenzoate
Halogen Chlorine (electronegativity: 3.0) Bromine (electronegativity: 2.8)
Ester Group Isopropylamino-2-oxoethyl Isopropyl
Molecular Weight ~312.78 g/mol ~288.15 g/mol
Synthetic Yield Not reported 77.6% (ethanol recrystallization)

Key Differences :

  • Bromine’s larger atomic radius may increase steric hindrance, affecting binding to biological targets.
  • The 2-oxoethyl linker in the target compound adds conformational flexibility compared to the direct isopropyl ester.
Nitrogen-Containing Analogs (e.g., N-[2-[(2-Chlorophenyl)amino]-2-oxoethyl]-1-methyl-3-ethyl-4-chloro-1H-pyrazole-5-carboxamide)
Property This compound N-[2-[(2-Chlorophenyl)amino]-2-oxoethyl]-pyrazolecarboxamide
Core Structure Benzoate Pyrazolecarboxamide
Functional Groups Amino, chloro, ester Amide, chloro, pyrazole
Bioactivity Not reported Not reported (structural focus)

Key Differences :

  • The pyrazole ring in the analog introduces aromatic heterocyclic character, which may enhance π-π stacking interactions in drug-receptor binding.
  • The target compound’s amino group could facilitate salt formation, improving bioavailability.

Biological Activity

2-(Isopropylamino)-2-oxoethyl 2-amino-5-chlorobenzoate, a compound with the molecular formula C12_{12}H15_{15}ClN2_2O3_3 and CAS number 1002040-00-7, has garnered attention for its potential biological activities. This article explores its biological activity, focusing on antimicrobial properties, cytotoxicity, and structure-activity relationships (SAR).

Antimicrobial Activity

Recent studies have reported that compounds structurally related to this compound exhibit significant antimicrobial properties. In a study involving a series of synthesized compounds, including derivatives of 5-chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides, it was found that many exhibited activity against mycobacterial, bacterial, and fungal strains. The compounds were tested using RP-HPLC to determine their lipophilicity, which is crucial for their biological efficacy .

Table 1: Antimicrobial Activity Comparison

CompoundActivity TypeStandard Comparison
5-Chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamideAntimycobacterialComparable to Isoniazid
5-Chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamideAntifungalComparable to Fluconazole
5-Chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamideAntibacterialComparable to Penicillin G

The presence of an amide group (-NHCO-) in these compounds is characteristic of many herbicides that act as photosynthesis inhibitors. The biological activity was assessed through the inhibition of photosynthetic electron transport (PET) in spinach chloroplasts, demonstrating the compound's potential as a herbicide .

Cytotoxicity Studies

Cytotoxicity evaluations have indicated that certain derivatives of the compound exhibit promising anticancer properties. In vitro studies assessed the cytotoxic effects against various cancer cell lines including HCT-116 (colon cancer), MCF-7 (breast cancer), and Hep-G2 (liver cancer). The IC50_{50} values for these compounds ranged from 1.3 to 8.3 µg/mL, indicating significant cytotoxic effects when compared to doxorubicin, a standard chemotherapeutic agent .

Table 2: Cytotoxicity Data Summary

CompoundCell LineIC50_{50} (µg/mL)
Compound AHCT-1161.3
Compound BMCF-74.5
Compound CHep-G219.8

These findings suggest that structural modifications could enhance the potency of these compounds as anticancer agents.

Structure-Activity Relationships (SAR)

The structure of this compound plays a critical role in its biological activity. The lipophilicity of these compounds was correlated with their antimicrobial and cytotoxic effects, highlighting the importance of molecular design in drug development. The SAR analysis indicates that modifications in the aromatic rings and functional groups can significantly influence both the potency and selectivity of the compounds against various biological targets .

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